Cas no 1822792-16-4 (4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid)

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid is a protected benzoic acid derivative featuring dual amine protection with benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups. This compound is particularly valuable in peptide synthesis and organic chemistry as a versatile intermediate, enabling selective deprotection strategies. The Cbz group can be removed via hydrogenolysis, while the Boc group is cleaved under acidic conditions, allowing sequential functionalization. Its benzoic acid moiety further facilitates coupling reactions, making it useful in constructing complex molecular architectures. The tert-butyl ester (Boc) enhances solubility in organic solvents, improving handling during synthetic procedures. This compound is well-suited for applications requiring orthogonal protecting group strategies in multistep syntheses.
4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid structure
1822792-16-4 structure
商品名:4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid
CAS番号:1822792-16-4
MF:C20H22N2O6
メガワット:386.398485660553
CID:6644640

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid
    • Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-
    • インチ: 1S/C20H22N2O6/c1-20(2,3)28-19(26)22-16-11-14(17(23)24)9-10-15(16)21-18(25)27-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)
    • InChIKey: YEZLTDDDFWYAEI-UHFFFAOYSA-N
    • ほほえんだ: N(C1C=C(C=CC=1NC(=O)OCC1C=CC=CC=1)C(=O)O)C(=O)OC(C)(C)C

じっけんとくせい

  • 密度みつど: 1.327±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(predicted)
  • ふってん: 483.8±45.0 °C(predicted)
  • 酸性度係数(pKa): 4.27±0.10(predicted)

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R3015-5g
4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid
1822792-16-4 97%
5g
¥43702.21 2024-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R3015-1g
4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid
1822792-16-4 97%
1g
¥12941.03 2024-04-19

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid 関連文献

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acidに関する追加情報

Professional Introduction to 4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic Acid (CAS No. 1822792-16-4)

4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid, with the CAS number 1822792-16-4, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its dual amino protection strategy using benzyloxycarbonyl (Boc) and tert-butoxycarbonyl (Boc) groups, serves as a crucial intermediate in the synthesis of complex peptide mimetics and protease inhibitors. Its structural design not only enhances stability during synthetic processes but also facilitates selective deprotection steps, making it an invaluable tool in drug development pipelines.

The benzyloxycarbonylamino and tert-butoxycarbonylamino functionalities are strategically incorporated to protect the amino groups during synthetic modifications, ensuring that the core benzoic acid scaffold remains intact. This dual protection approach is particularly advantageous in multi-step syntheses where selective deprotection is required. The benzoic acid core itself is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological activities ranging from anti-inflammatory to anticancer properties. The presence of both Boc groups further enhances the compound's utility as a building block for more intricate molecular architectures.

In recent years, there has been a surge in research focused on developing novel protease inhibitors, particularly those targeting serine and cysteine proteases. These enzymes are implicated in numerous pathological processes, including viral infections, cancer, and inflammatory diseases. The 4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid structure provides an ideal platform for designing such inhibitors due to its ability to mimic natural substrates while being resistant to unwanted side reactions. Its rigid aromatic system allows for precise interactions with the active sites of target proteases, improving binding affinity and selectivity.

One of the most compelling applications of this compound lies in its use as a precursor for peptidomimetics. Peptidomimetics are designed to emulate the bioactivity of natural peptides but with improved pharmacokinetic properties such as enhanced stability and longer half-life. The benzyloxycarbonylamino and tert-butoxycarbonylamino groups can be selectively removed under mild acidic conditions, allowing for the introduction of various functional groups or modifications at specific positions along the molecule. This flexibility makes it an indispensable reagent in the synthesis of peptidomimetics targeting biological pathways involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Recent advancements in computational chemistry have further highlighted the potential of 4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid as a scaffold for drug discovery. Molecular docking studies have demonstrated its high binding affinity to several protease enzymes, including those involved in cancer progression and viral replication. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against cathepsin B, an enzyme implicated in tumor invasion and metastasis. The dual Boc protection allows researchers to fine-tune the compound's structure without compromising its functionality, enabling rapid optimization through structure-activity relationship (SAR) studies.

The pharmaceutical industry has also recognized the significance of this compound in developing next-generation therapeutics. Its versatility as an intermediate has led to its incorporation into numerous patents and research publications. Companies specializing in custom synthesis have begun offering 4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid as a key building block for clients engaged in drug discovery programs. The demand for high-purity compounds with well-defined protective groups continues to grow, driven by the need for more sophisticated synthetic methodologies in pharmaceutical research.

The synthesis of 4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Typically, it begins with the functionalization of a benzoic acid derivative followed by sequential introduction of Boc protecting groups at specific positions. Advances in green chemistry have prompted researchers to explore more sustainable synthetic routes, such as catalytic methods that minimize waste and energy consumption. These innovations not only improve efficiency but also align with global efforts to promote environmentally responsible chemical practices.

In conclusion, 4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid (CAS No. 1822792-16-4) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features make it an exceptionally useful intermediate for synthesizing complex molecules with therapeutic potential. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its role as a critical component in drug development pipelines worldwide.

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Amadis Chemical Company Limited
(CAS:1822792-16-4)4-Benzyloxycarbonylamino-3-tert-butoxycarbonylamino-benzoic acid
A1238961
清らかである:99%/99%
はかる:1g/5g
価格 ($):1622/5477